Psilocine-d10
Description
Psilocine-d10 is a deuterated isotopologue of psilocin, a naturally occurring psychedelic compound. In contemporary scientific research, particularly in the fields of pharmacology and analytical chemistry, this compound serves as a crucial tool. It is primarily utilized as an analytical reference standard, specifically as an internal standard for the precise quantification of psilocin in biological and forensic samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). glpbio.comcaymanchem.comcaymanchem.com Its synthesis involves replacing ten hydrogen atoms on the psilocin molecule with deuterium (B1214612), a stable isotope of hydrogen. nih.gov This isotopic labeling provides a distinct mass signature, essential for its function in analytical testing, without significantly altering the molecule's chemical behavior in these contexts. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3,6D2,7D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCIYGNTAMCTRO-HXOHQZFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016561 | |
| Record name | Psilocin-D10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435934-64-7 | |
| Record name | Psilocin-D10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435934647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1435934-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Psilocin-d10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXD3HS8D6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Isotopic Enrichment of Psilocine D10
Rational Design and Strategies for Deuterium (B1214612) Incorporation
The rationale for developing deuterated psilocin analogues lies in the potential to alter the molecule's metabolism, thereby improving its pharmacokinetic profile. Psilocin is primarily metabolized in the body through two main pathways: glucuronidation at the 4-hydroxyl group and oxidation by monoamine oxidase (MAO), which affects the N,N-dimethylaminoethyl side chain. nih.govcaymanchem.com The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve breaking this bond. This is known as the kinetic isotope effect. acs.org
The design of Psilocine-d10 targets the known metabolic "soft spots" of the psilocin molecule. nih.gov The formal chemical name for this compound is 3-[2-[di(methyl-d₃)amino]ethyl-1,1,2,2-d₄]-1H-indol-4-ol, which indicates that the ten deuterium atoms are specifically located on the N,N-dimethyl groups and the ethyl side chain. caymanchem.com This precise placement is intended to hinder the enzymatic action of MAO, potentially leading to improved metabolic stability.
Achieving the selective placement of deuterium atoms, or regiospecificity, is paramount in the synthesis of this compound. Various techniques have been developed for the deuteration of both the tryptamine (B22526) core and its side chains.
For the side chains, which is the focus for this compound, common methods include:
Use of Deuterated Reagents : Commercially available deuterium-enriched reagents are fundamental to these syntheses. google.com For instance, reacting a suitable precursor with deuterated dimethylamine (B145610) ((CD₃)₂NH) can introduce six deuterium atoms onto the two methyl groups. google.com
Reductive Deuteration : Strong deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), are used to introduce deuterium into the ethyl side chain by reducing precursor functional groups like amides or nitriles. acs.orggoogle.com
Catalytic Transfer Hydrodeuteration : Copper-catalyzed reactions can achieve highly regioselective transfer of deuterium to benzylic positions, which is applicable to the ethyl side chain attached to the indole (B1671886) ring. acs.org
While not deuterated in this compound, the indole core of tryptamines can also be selectively deuterated using advanced methods:
Transition-Metal Catalyzed H/D Exchange : Iridium, rhodium, and cobalt catalysts can direct the exchange of hydrogen for deuterium at specific positions of the indole ring, such as C2, C4, or C7. acs.orgresearchgate.net The selectivity is often controlled by a directing group attached to the indole nitrogen. researchgate.net
Acid-Catalyzed H/D Exchange : Treating indoles with strong deuterated acids, like deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD), can facilitate deuterium exchange at specific positions, most commonly the C2 position. researchgate.net
| Technique | Reagent(s) | Target Position(s) |
| Amine Alkylation | Deuterated Dimethylamine ((CD₃)₂NH) | N,N-dimethyl groups |
| Reductive Deuteration | Lithium Aluminum Deuteride (LiAlD₄) | Ethyl side chain |
| H/D Exchange | Transition Metal Catalyst (e.g., Iridium, Rhodium) + D₂O | Indole ring (e.g., C2, C7) |
| Acid-Catalyzed Exchange | D₂SO₄ / CD₃OD | Indole ring (e.g., C2) |
Biocatalysis offers an alternative, highly selective route for synthesizing deuterated compounds under mild conditions. nih.gov Enzymes can be used to produce deuterated precursors for the synthesis of this compound.
Key biocatalytic strategies include:
Enzymatic Decarboxylation : L-tryptophan decarboxylase (TDC) enzymes can convert L-tryptophan and its analogues into the corresponding tryptamines. nih.gov When this reaction is conducted in a deuterated solvent like heavy water (D₂O), deuterium can be incorporated into the molecule. nih.govresearchgate.net For example, the decarboxylation of L-tryptophan in a deuterated medium can yield tryptamine with deuterium specifically at the α-carbon of the side chain. researchgate.net
Engineered Enzymes : The biosynthetic pathway of psilocybin in Psilocybe mushrooms involves a series of enzymes (PsiD, PsiH, PsiK, PsiM) that convert tryptophan into psilocybin. caymanchem.com It is conceivable that this enzymatic cascade could be harnessed, for example, by feeding deuterated L-tryptophan to the system to produce deuterated psilocin and its precursors. nih.gov Researchers have identified highly active and promiscuous TDC enzymes, such as RgnTDC from Ruminococcus gnavus, which can accommodate various tryptophan analogues, opening the door for the biocatalytic synthesis of a wide range of tryptamines. nih.gov
Regiospecific Deuteration Techniques for Tryptamine Core and Side Chains
Chemical Synthesis Pathways for Deuterated Psilocin Analogues
The chemical synthesis of this compound typically involves a multi-step process starting from a protected 4-hydroxyindole (B18505), such as 4-benzyloxyindole. diva-portal.org A widely adopted method is a variation of the Speeter-Anthony tryptamine synthesis.
A representative pathway for this compound is as follows:
Protection : The hydroxyl group of 4-hydroxyindole is protected, often as a benzyl (B1604629) ether, to prevent unwanted side reactions in subsequent steps. diva-portal.org
Acylation : The protected 4-hydroxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.
Amidation : The intermediate is then reacted with N,N-di(methyl-d₃)amine, also known as deuterated dimethylamine. This step incorporates six deuterium atoms and forms a diketo-amine intermediate.
Reduction : The intermediate is treated with a powerful deuterated reducing agent, typically lithium aluminum deuteride (LiAlD₄). This step reduces both the ketone and amide carbonyl groups to methylenes, incorporating four more deuterium atoms into the ethyl side chain.
Deprotection : The final step involves the removal of the protecting group from the 4-hydroxyl position. If a benzyl group was used, this is commonly achieved through catalytic hydrogenation to yield the final this compound product. acs.org
Patents confirm that such pathways, utilizing commercially available deuterium-enriched reagents like deuterated dimethylamine and lithium aluminum deuteride in conjunction with known synthetic techniques for psilocin, are viable for producing deuterated analogues. google.com
Isotopic Purity and Enrichment Assessment of Deuterated Compounds
Verifying the level and location of deuterium incorporation is a critical final stage in the synthesis of this compound. Isotopic purity is defined as the percentage of the compound that contains the desired number of deuterium atoms. google.comgoogle.com Several analytical techniques are employed to assess isotopic purity and enrichment.
Mass Spectrometry (MS) : This is the primary method for determining isotopic enrichment. High-resolution mass spectrometry can precisely measure the mass of the synthesized molecule, confirming the incorporation of deuterium. By analyzing the distribution of isotopic peaks (isotopologues), researchers can quantify the percentage of molecules that are fully deuterated (d₁₀) versus those that are partially deuterated (d₁ to d₉) or unlabeled (d₀). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for both identification and quantification. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information.
¹H NMR (Proton NMR) : In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the N-methyl groups and the ethyl side chain would be absent or significantly diminished, providing direct evidence of deuteration at these sites. researchgate.netacs.org
²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, confirming their presence and location within the molecular structure.
¹³C NMR : The carbon spectrum is also affected by deuteration. The coupling between carbon and deuterium (C-D) differs from carbon-proton (C-H) coupling, leading to characteristic changes in the signal patterns. acs.org
Commercial standards for deuterated compounds often specify a high level of isotopic purity. For example, reference standards for Psilocin-d10 and its prodrug Psilocybin-d10 are available with ≥99% isotopic enrichment. caymanchem.comcaymanchem.com Similarly, patents for deuterated psilocybin derivatives often claim an isotopic purity of at least 95% or higher. google.com
| Analytical Method | Information Provided |
| Mass Spectrometry (MS) | Confirms mass increase due to deuterium; quantifies isotopic distribution (e.g., % d₁₀, % d₉). |
| ¹H NMR | Shows disappearance of proton signals at deuterated positions. |
| ²H NMR | Directly detects and confirms the location of deuterium atoms. |
| ¹³C NMR | Shows changes in carbon signal splitting patterns due to C-D coupling. |
Advanced Analytical Characterization and Quantification of Psilocine D10
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry is the cornerstone for the analysis of Psilocine-d10, providing high sensitivity and selectivity. Both liquid and gas chromatography coupled with mass spectrometry are utilized for its detection and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation for this compound
The development and validation of a robust LC-MS/MS method are paramount for the accurate measurement of this compound, which is often used as an internal standard for psilocin. A typical method involves a simple protein precipitation step for sample preparation, followed by analysis on a system like an Agilent 1290 Infinity II UHPLC coupled with an Agilent Ultivo triple quadrupole mass spectrometer. oup.com Chromatographic separation is often achieved using a column with enhanced retention for polar compounds, such as a Raptor Biphenyl column, to distinguish the analyte from matrix interferences. restek.com
Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, and robustness. restek.com For instance, a validated method for psilocin quantification, which would inherently involve the precise measurement of its deuterated internal standard, this compound, demonstrates linearity across a specific concentration range, with acceptable accuracy and precision. nih.govresearchgate.net
Table 1: Example LC-MS/MS Method Validation Parameters for Tryptamine (B22526) Analysis
| Parameter | Typical Acceptance Criteria | Example Finding for Psilocin Analysis |
| Linearity (r) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | 0.34 ng/mL nih.gov |
| Intra-day Precision (%RSD) | < 15% | 1.5 - 4.3% |
| Inter-day Precision (%RSD) | < 15% | 1.5 - 4.3% |
| Accuracy (%Bias) | Within ±15% | Within ±9% |
| Recovery | Consistent and reproducible | >86% nih.govresearchgate.net |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | <110% nih.govresearchgate.net |
This table presents illustrative data based on typical validation studies for psilocin, which would include the analysis of its deuterated internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isotopic Analysis of Tryptamines
GC-MS is another powerful technique for the analysis of tryptamines, including isotopic variants like this compound. nih.gov Due to the polar nature of tryptamines, derivatization is often required to improve their volatility and chromatographic behavior. oup.com Perfluorinated derivatives are commonly used for this purpose. nih.gov
For isotopic analysis, GC-MS can effectively separate the deuterated standard from the endogenous analyte. The presence of deuterium (B1214612) atoms in this compound results in a slight reduction in retention time compared to unlabeled psilocin. nih.govresearchgate.net This allows for their chromatographic resolution and subsequent mass spectrometric detection based on their distinct mass-to-charge ratios. nih.govresearchgate.net Negative chemical ionization (NCI) can be employed to achieve ultra-sensitive detection at the femtomole level. nih.gov
Application of Isotope Dilution Mass Spectrometry for Quantitative Analysis of Psilocin and Analogues using this compound as an Internal Standard
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, and this compound is an ideal internal standard for psilocin quantification. oup.com By introducing a known amount of this compound into a sample, any variations in sample preparation, chromatographic retention, and ionization efficiency that affect the native analyte will also affect the deuterated standard in the same manner. This co-elution and co-ionization allow for a highly accurate and precise determination of the analyte concentration, as the ratio of the analyte to the internal standard is measured. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and ensuring the robustness of the bioanalytical method. nih.gov
Spectroscopic and Chromatographic Elucidation of this compound
Beyond mass spectrometry, chromatographic and spectroscopic techniques are essential for the comprehensive characterization of this compound, particularly in distinguishing it from isomers and mitigating interferences from complex biological matrices.
Chromatographic Resolution from Endogenous and Synthetic Isomers (e.g., Bufotenine)
A significant analytical challenge in psilocin analysis is its differentiation from its positional isomer, bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). researchgate.net Both compounds can have identical mass fragmentation patterns, making their distinction by mass spectrometry alone difficult. researchgate.net Therefore, chromatographic separation is critical. oup.comresearchgate.net
Various chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), have been successfully employed to resolve psilocin from bufotenine and other isomers. nih.govresearchgate.net Adjustments to chromatographic parameters, such as the mobile phase composition and gradient, are key to achieving adequate separation. oup.com For instance, reversed-phase chromatography is commonly used for the separation of these compounds. maps.org
Methodologies for Matrix Effects Mitigation in Complex Biological Samples
Biological samples such as plasma, urine, and hair are complex matrices that can significantly impact the accuracy of LC-MS/MS analysis through a phenomenon known as the matrix effect. oup.comnih.gov This effect, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby affecting the analyte's signal intensity. nih.gov
Several strategies are employed to mitigate matrix effects. The most effective approach is the use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, thus providing reliable quantification. nih.gov Additionally, thorough sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are crucial for removing interfering components from the matrix before analysis. researchgate.net For example, a mixed-mode SPE has been shown to be effective in the workup of plasma samples for psilocin analysis. nih.gov Protecting the analyte from degradation during extraction, for instance by using ascorbic acid and drying under nitrogen, is also a critical consideration. nih.govresearchgate.net
Preparation Techniques for Research Samples Utilizing this compound
In the quantitative analysis of psilocin from complex biological and environmental matrices, sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. This compound serves as an ideal internal standard (IS) for these procedures, particularly when coupled with mass spectrometry (MS) based detection methods like LC-MS/MS. cerilliant.comcaymanchem.com Its utility has been demonstrated across various extraction techniques, ensuring accuracy and precision in the final quantification. wiley.comd-nb.info The choice of preparation technique often depends on the sample matrix (e.g., plasma, urine, whole blood, hair), the required level of cleanliness, and the desired analytical throughput. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from a liquid sample by passing the sample through a solid sorbent. phenomenex.com For psilocin analysis, SPE is valued for its ability to provide clean extracts, leading to high recovery rates and minimal chromatographic interference. wiley.comthe-ltg.org The selection of the SPE sorbent and solvents is crucial for effective isolation of psilocin. Mixed-mode cation exchange cartridges are often employed for tryptamines like psilocin. researchgate.net
A study focused on quantifying psilocin in whole blood demonstrated the effectiveness of SPE after finding that simpler liquid-liquid extraction methods yielded unsatisfactory recovery and chromatography. wiley.com In this research, which utilized this compound as the internal standard, the SPE protocol achieved a recovery of ≥89% with minimal interference. wiley.com While specific protocols are often proprietary or method-specific, a general workflow can be outlined.
General SPE Protocol for Psilocin using this compound IS:
Sample Pre-treatment: The biological sample (e.g., urine, blood) is first diluted with an appropriate buffer to adjust the pH. windows.net For instance, urine samples may be buffered to pH 6. the-ltg.org this compound internal standard is spiked into the sample at a known concentration, such as 3 ng/mL, to ensure a balanced response ratio with the target analyte. wiley.com
Column Conditioning: The SPE cartridge (e.g., mixed-mode cation exchange) is conditioned by sequentially passing solvents through it to activate the sorbent. This typically involves washing with methanol (B129727) followed by water or a buffer.
Sample Loading: The pre-treated sample containing this compound is loaded onto the conditioned SPE cartridge. The sample is passed through the sorbent at a controlled flow rate to allow for the retention of psilocin and the internal standard.
Washing: The cartridge is washed with a series of solvents to remove endogenous interferences. A common wash sequence might include deionized water and a mild organic solvent like methanol. the-ltg.org
Elution: The retained psilocin and this compound are eluted from the sorbent using a specific elution solvent. A mixture of an organic solvent like ethyl acetate (B1210297) or methanol with a basic modifier such as ammonium (B1175870) hydroxide (B78521) is often effective. the-ltg.org
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase A for LC-MS/MS analysis). the-ltg.orgrestek.com
Table 1: Example SPE Protocol Steps This table provides a generalized summary of SPE steps for psilocin analysis.
| Step | Description | Example Reagents/Parameters |
| Internal Standard | This compound is added to the sample. | Target concentration: 3 ng/mL wiley.com |
| Sample Buffer | Urine samples are buffered. | pH 6 the-ltg.org |
| Wash Solvents | Used to remove interferences from the cartridge. | Deionized Water, Methanol the-ltg.org |
| Elution Solvents | Used to recover the analyte and IS from the cartridge. | Ethyl acetate with 2% ammonium hydroxide, followed by methanol with 4% ammonium hydroxide the-ltg.org |
| Recovery Rate | The efficiency of the extraction process. | ≥89% for psilocin in whole blood wiley.com |
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a separation method that partitions compounds between two immiscible liquid phases based on their relative solubilities. longdom.org It is a fundamental technique in sample preparation, though for psilocin analysis, it has sometimes been found to be less effective than SPE in terms of recovery and extract cleanliness. wiley.comscribd.com
In one reported method, a simple LLE was initially attempted for the analysis of psilocin from whole blood but was deemed unsatisfactory. wiley.com However, LLE can be successfully integrated into more complex procedures. For example, a method for analyzing psilocin in plasma combines protein precipitation with a subsequent liquid-liquid back-extraction. biopharmaservices.com In this procedure, after initial protein precipitation with an organic solvent, the analyte is further purified by extracting it back into another solvent, such as dichloromethane (B109758), to separate it from different types of interferences. biopharmaservices.com
General LLE Protocol Steps:
Sample Preparation: An aqueous sample (e.g., buffered urine or plasma) is placed in a separation funnel. The this compound internal standard is added.
Addition of Extraction Solvent: An immiscible organic solvent is added to the sample. The choice of solvent is based on the solubility of psilocin.
Extraction: The mixture is agitated to facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase. longdom.org
Phase Separation: The layers are allowed to separate based on their different densities. longdom.org
Collection and Post-Treatment: The organic layer containing the analytes is collected. This extract can then be evaporated and reconstituted for analysis. In a back-extraction, the process is repeated by extracting the analyte from the organic phase into a new aqueous phase under different pH conditions to further purify the sample. biopharmaservices.com
Table 2: General Principles of Liquid-Liquid Extraction This table outlines the fundamental stages of an LLE procedure.
| Stage | Description | Key Considerations |
| Partitioning | The analyte distributes between two immiscible liquid phases. | Governed by the partition coefficient (K) of the analyte. |
| Solvent Selection | The extraction solvent should have high solubility for the analyte and be immiscible with the sample matrix. | Polarity, density, and boiling point are important factors. longdom.org |
| pH Adjustment | The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, increasing its solubility in the organic phase. | Psilocin is a tryptamine and its extraction is pH-dependent. |
| Back-Extraction | A multi-step purification where the analyte is transferred back to a new aqueous phase. | Can improve selectivity by removing different classes of interferences. biopharmaservices.com |
Protein Precipitation for Biological Sample Preparation
Protein Precipitation (PPT) is a rapid and straightforward method for preparing biological samples like plasma, serum, and whole blood. researchgate.net It is particularly well-suited for high-throughput clinical and forensic laboratories. restek.com The technique involves adding a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. univpm.it After centrifugation, the clear supernatant containing the analyte and the internal standard can be directly analyzed or further processed. restek.com
This compound is frequently used as the internal standard in PPT methods for the quantification of psilocin. restek.combiopharmaservices.com
Research Findings:
Analysis in Human Urine: A study developed a fast LC-MS/MS method for psilocin in urine using a simple protein precipitation step. restek.com A 50 µL urine sample was mixed with 10 µL of this compound internal standard (from a 20 µg/mL stock) and 100 µL of methanol. The mixture was vortexed and then centrifuged at 4300 rpm for 10 minutes. The resulting supernatant was diluted and injected for analysis. This simple "dilute-and-shoot" approach is efficient and robust for urine samples. restek.com
Analysis in Human Plasma: For plasma samples, a method was developed using protein precipitation with acetonitrile (B52724). biopharmaservices.com In this procedure, 150 µL of plasma was processed. This compound was used as the internal standard. The use of acetonitrile for precipitation was followed by a back-extraction with dichloromethane to enhance the purity of the final extract. biopharmaservices.com Methanol is also cited as a very common solvent for protein precipitation from blood samples. researchgate.net
Table 3: Protein Precipitation Protocols Utilizing this compound This table summarizes data from research studies employing protein precipitation for psilocin analysis.
| Matrix | Precipitating Agent | Sample Volume | Internal Standard | Centrifugation | Key Finding | Reference |
| Human Urine | Methanol | 50 µL | This compound | 4300 rpm for 10 min | A simple, fast, and robust method suitable for high-throughput analysis. | restek.com |
| Human Plasma | Acetonitrile | 150 µL | This compound | Not specified | Combined with a back-extraction step for improved sample cleanup. | biopharmaservices.com |
Pharmacokinetic Investigations of Deuterated Psilocin Analogues
In Vitro Metabolic Stability and Enzyme Kinetics of Psilocine-d10 and Related Deuterated Tryptamines
The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. if-pan.krakow.pl In vitro studies using systems like human liver microsomes (HLM) are crucial for predicting in vivo pharmacokinetics. if-pan.krakow.plresearchgate.net For psilocin, and by extension its deuterated analogues, the primary metabolic routes involve Phase I oxidation by Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes, followed by Phase II conjugation, primarily glucuronidation, by UDP-Glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.netfrontiersin.org
The Cytochrome P450 system is a major contributor to the Phase I metabolism of many drugs, including tryptamines. researchgate.netnih.gov Studies on psilocin have identified CYP2D6 and CYP3A4 as key isoforms involved in its oxidative metabolism. nih.govresearchgate.net In in vitro assays, recombinant CYP2D6 was found to metabolize nearly 100% of psilocin, while CYP3A4 metabolized approximately 40%. nih.govfrontiersin.orgresearchgate.net Human liver microsomes (HLM), which contain a mixture of CYP enzymes, metabolized about 29% of the available psilocin. nih.govfrontiersin.orgresearchgate.net
For deuterated analogues like this compound, these same enzymatic pathways are expected to be involved. However, the deuteration at metabolically active sites can slow the rate of reaction due to the kinetic isotope effect. nih.govnih.gov This can lead to a shift in metabolic pathways, known as metabolic switching, where metabolism may be diverted to other non-deuterated sites on the molecule. nih.gov The polymorphic nature of CYP2D6 can also influence the metabolism of tryptamines, potentially affecting individual responses. researchgate.net
| Enzyme System | Percentage of Psilocin Metabolized | Reference |
|---|---|---|
| Human Liver Microsomes (HLM) | ~29% | nih.govfrontiersin.org |
| Recombinant CYP2D6 | ~100% | nih.govfrontiersin.org |
| Recombinant CYP3A4 | ~40% | nih.govfrontiersin.org |
Monoamine oxidase, particularly the MAO-A isoform, is a critical enzyme in the metabolism of endogenous monoamines like serotonin (B10506) and structurally similar compounds like psilocin. researchgate.netnih.gov The biotransformation of psilocin by MAO-A leads to the formation of an intermediate, 4-hydroxyindole-3-acetaldehyde (4-HIA), which is subsequently oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA). researchgate.netfrontiersin.org In vitro studies have confirmed that recombinant MAO-A transforms psilocin into small amounts of 4-HIAA and 4-hydroxytryptophol (4-HTP). nih.govfrontiersin.orgresearchgate.net The involvement of MAO-A in the metabolism of psilocin suggests that deuteration of the ethylamine (B1201723) side chain in this compound could significantly impact its rate of deamination.
Glucuronidation is the primary Phase II metabolic pathway for psilocin, converting it into the more water-soluble and readily excretable metabolite, psilocin-O-glucuronide. nih.gov This conjugation is mainly catalyzed by UGT1A10, which is highly expressed in the small intestine, and UGT1A9, found predominantly in the liver. nih.gov UGT1A10, in particular, shows high catalytic activity for psilocin glucuronidation. This creates a significant first-pass metabolism effect in the intestine. For this compound, the deuteration is unlikely to be at the 4-hydroxyl group where glucuronidation occurs, meaning the direct enzymatic conjugation process itself may not be subject to a primary kinetic isotope effect. However, changes in the rate of Phase I metabolism due to deuteration could alter the amount of substrate available for UGT enzymes.
| Enzyme Isoform | Tissue Localization | K_m (mM) | V_max (nmol/min/mg) | Reference |
|---|---|---|---|---|
| UGT1A10 | Small Intestine | ~3.8 | 2.5 | |
| UGT1A9 | Liver | 1.0* | 0.4 |
Note: UGT1A9 displays biphasic kinetics.
The metabolism of psilocin yields several key metabolites. nih.gov The primary oxidative metabolites resulting from MAO and aldehyde dehydrogenase activity are 4-HIAA and, to a lesser extent in vitro, 4-HTP. nih.govresearchgate.netfrontiersin.org Additionally, minor metabolites have been identified, including norpsilocin, which is formed through N-demethylation likely by CYP enzymes, and an oxidized psilocin metabolite. nih.govresearchgate.net In studies with psilocin, 4-HIAA and 4-HTP were detected when incubated with HLM and MAO-A, but not with recombinant CYPs alone. nih.govfrontiersin.org
UDP-Glucuronosyltransferase (UGT) Contribution to Deuterated Psilocin Conjugation
Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Biotransformation Pathways
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govlibretexts.org This effect is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in biotransformation by enzymes like cytochrome P450s. plos.orgnih.gov
The primary DKIE arises from the difference in the zero-point vibrational energy between a C-H bond and a carbon-deuterium (C-D) bond. portico.org Due to deuterium's greater mass compared to protium (B1232500) (hydrogen), the C-D bond has a lower vibrational frequency and thus a lower zero-point energy. portico.org This makes the C-D bond stronger and requires more energy to break than a C-H bond. libretexts.org
Investigation of Secondary Deuterium Isotope Effects on Metabolic Rate
The metabolism of psilocin is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6, and to a lesser extent, by monoamine oxidase A (MAO-A). biospace.commdpi.com These enzymes are responsible for the oxidative cleavage of C-H bonds, which is often the rate-limiting step in the metabolism of many drugs. bioscientia.de The substitution of hydrogen with deuterium at these metabolic "hot spots" can lead to a kinetic isotope effect (KIE), where the rate of the bond-breaking reaction is significantly reduced. bioscientia.de
For psilocin, selective deuteration is intended to slow its metabolism via MAO by inhibiting demethylation, which could lead to improved pharmacokinetic characteristics. biospace.com The principle behind this is that the stronger carbon-deuterium bond is more resistant to cleavage by metabolic enzymes like CYP450. bioscientia.de However, the effectiveness of deuteration in altering metabolic rates is complex and depends on which step in the metabolic pathway is rate-limiting and isotopically sensitive. plos.org Studies on other deuterated compounds have shown that the magnitude of the intrinsic clearance isotope effect is dependent on the specific positions and extent of deuteration. plos.org While deuteration can slow the catabolism of active metabolites and prolong a drug's effect, the potential for an isotope effect on intrinsic clearance must be empirically determined for each deuterated compound. bioscientia.deplos.org
Impact of Deuteration on Half-life and Clearance in Preclinical Models
Preclinical studies investigating deuterated psilocybin analogues, such as CYB003, have demonstrated significant alterations in half-life and clearance compared to non-deuterated psilocybin. In rats, a deuterated psilocybin analogue showed a considerably shorter half-life of 45 minutes, compared to over 240 minutes for psilocin derived from standard psilocybin. cybin.com This was further supported by a 36% reduction in the mean residence time for the deuterated analogue. cybin.com
In contrast, another study comparing psilacetin (a prodrug of psilocin) to psilocybin in mice found that the half-life of psilocin was approximately 30 minutes, regardless of whether it was derived from psilocybin or psilacetin. frontiersin.org Another research paper indicated that the half-life of the active metabolite of psilocybin is between 1.5 to 2 hours, while a different psilocin analogue, 4-OH-DiPT, had a half-life of about 35 minutes. acs.org This highlights that the specific structural modifications of the analogue play a crucial role in its pharmacokinetic profile. The clearance of psilocin from psilocybin in humans has been reported to be between 155 L/h and 263 L/h for oral administration and 188 ± 43 L/h for intravenous administration. mdpi.com
Table 1: Comparison of Half-life in Preclinical Models
| Compound/Analogue | Animal Model | Half-life (T½) | Source(s) |
|---|---|---|---|
| Deuterated Psilocybin Analogue (CYB003) | Rat | 45 minutes | cybin.com |
| Psilocin (from Psilocybin) | Rat | > 240 minutes | cybin.com |
| Psilocin (from Psilocybin or Psilacetin) | Mouse | ~30 minutes | frontiersin.org |
| Psilocin (from Psilocybin) | Human | 1.5 - 2 hours | acs.org |
| 4-OH-DiPT | Not Specified | 35 minutes | acs.org |
Preclinical Pharmacokinetic Profiling in Animal Models
Absorption, Distribution, and Excretion of Deuterated Psilocin Analogues
Psilocybin is a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin, following administration. google.comchdr.nl Studies on deuterated psilocybin analogues have aimed to improve upon the absorption and distribution characteristics of the parent compound. For instance, a deuterated psilocybin analogue, CYB003, demonstrated a faster time to reach peak plasma concentration (Tmax) of 30 minutes in rats, compared to 60 minutes for psilocin from psilocybin. cybin.com
Regarding distribution, deuterated analogues have shown potential for improved penetration into the central nervous system (CNS). The brain-to-plasma ratio of CYB003 in rats after intravenous administration was 10.6, which is higher than the 7.7 ratio observed for psilocin derived from psilocybin, suggesting better brain penetration. cybin.com This enhanced CNS distribution was also noted in mice. cybin.combiospace.com The volume of distribution for psilocin in humans is extensive, suggesting significant tissue distribution. mdpi.com Any medical conditions that could interfere with the absorption, distribution, metabolism, or excretion of the drug are typically exclusion criteria in clinical trials for these analogues. ucsf.educlinicaltrial.be
Excretion studies in humans have shown that only a small fraction of psilocybin is eliminated as unchanged psilocin in the urine. nih.gov Psilocin is extensively metabolized, primarily through glucuronidation, with psilocin-O-glucuronide being a major urinary metabolite. nih.govwikipedia.org
Systemic Exposure and Bioavailability of Deuterated Psilocin Analogues
A key goal in developing deuterated psilocin analogues is to achieve more consistent systemic exposure and improved bioavailability. Preclinical studies with CYB003 have shown a 50% reduction in variability in plasma levels compared to classic psilocybin, indicating the potential for more precise dosing. biospace.com
The oral bioavailability of deuterated psilocybin analogues has been assessed across different species. For CYB003, the rank order for oral bioavailability was found to be mouse = dog >> rat. cybin.com In comparison, the oral bioavailability of psilocin from psilocybin in humans has been estimated to be around 52.7 ± 20.4%. mdpi.comwikipedia.org A study with psilocin mucate, a stabilized form of psilocin, reported 100% bioavailability in healthy human volunteers. medtextpublications.com The development of deuterated analogues like CYB003 aims to overcome issues associated with the pharmaceutical development of natural compounds. nih.gov
Table 2: Bioavailability Data
| Compound/Formulation | Species | Bioavailability (%) | Source(s) |
|---|---|---|---|
| Psilocin (from oral Psilocybin) | Human | 52.7 ± 20.4 | mdpi.comwikipedia.org |
| Psilocin Mucate | Human | 100 | medtextpublications.com |
| Deuterated Psilocybin Analogue (CYB003) | Mouse, Dog | High | cybin.com |
| Deuterated Psilocybin Analogue (CYB003) | Rat | Lower than mouse and dog | cybin.com |
Pharmacological and Mechanistic Research on Deuterated Psilocin Analogues
In Vitro Receptor Binding and Functional Assays
The initial characterization of any novel psychoactive compound involves a detailed examination of its interaction with relevant neural receptors. For psilocin analogues, the primary targets are the serotonin (B10506) (5-HT) receptors, which are instrumental in mediating the complex psychological and physiological effects of psychedelics.
Serotonin Receptor Subtype Affinities and Agonism for Deuterated Analogues
Research into deuterated psilocin analogues, such as CYB003, has demonstrated a receptor binding profile that is remarkably similar to that of its non-deuterated counterpart, psilocin. cybin.comwikipedia.org This indicates that the introduction of deuterium (B1214612) atoms does not significantly alter the molecule's ability to bind to its primary receptor targets. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), with a lower Ki value denoting a higher binding affinity.
Studies have shown that CYB003 exhibits a high affinity for several key serotonin receptor subtypes. cybin.com The binding affinities for CYB003 and psilocin at various human and rat serotonin receptors are presented in the table below.
Table 1: Comparative Binding Affinities (Ki, nM) of CYB003 and Psilocin at Serotonin Receptors
| Receptor Subtype | CYB003 (Ki, nM) | Psilocin (Ki, nM) |
|---|---|---|
| Human 5-HT1A | 96 | 96 |
| Rat 5-HT1B | 80 | 82 |
| Human 5-HT2A | 37 | 31 |
| Human 5-HT2B | 26 | 21 |
| Human 5-HT2C | 92 | 95 |
Data sourced from in vitro studies comparing the pharmacological profiles of CYB003 and psilocin. cybin.com
The data clearly illustrate that both CYB003 and psilocin are potent binders at the 5-HT2A receptor, which is widely considered the primary target for the psychedelic effects of tryptamines. wikipedia.org Their strong affinity for the 5-HT2B receptor is also noteworthy. Furthermore, both compounds demonstrate significant affinity for the 5-HT1A, rat 5-HT1B, and 5-HT2C receptors. cybin.com The comparable Ki values between the deuterated and non-deuterated compounds suggest that deuteration does not compromise the fundamental pharmacodynamic interactions at the receptor level. cybin.com
Interactions with Tropomyosin Receptor Kinase B (TrkB) Signaling Pathways
Recent scientific investigations have revealed that the therapeutic effects of some psychedelics may extend beyond their action at serotonin receptors, implicating other signaling pathways in their long-term benefits. One such pathway involves the Tropomyosin Receptor Kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). The BDNF-TrkB signaling pathway is a critical regulator of neuroplasticity, including processes like synaptogenesis and the formation of dendritic spines. nih.gov
Emerging evidence suggests that psilocin may directly interact with the TrkB receptor, potentially contributing to the observed neuroplastic changes associated with psychedelic-assisted therapy. xylo.bio This interaction is thought to promote the brain's capacity to form new neural connections, which may underlie the enduring antidepressant and anxiolytic effects reported in clinical studies. streetwisereports.comnih.gov The development of deuterated psilocin analogues like CYB003 for the treatment of major depressive disorder is, in part, based on harnessing this potential for promoting neuroplasticity. streetwisereports.comdrugdiscoverytrends.compcori.org Clinical trials involving CYB003 are actively investigating changes in brain connectivity and microstructural neuroplasticity, lending further support to the importance of the TrkB signaling pathway in the therapeutic mechanism of these compounds. clinicaltrials.gov
Preclinical Pharmacodynamic Characterization in Animal Models
Animal models provide an invaluable tool for characterizing the in vivo effects of novel compounds and for predicting their potential effects in humans. Behavioral and neurobiological studies in animals are crucial for understanding the pharmacodynamic profile of deuterated psilocin analogues.
Behavioral Phenotyping and Receptor-Mediated Responses in Preclinical Models (e.g., Head-Twitch Response)
A well-established preclinical model for assessing the hallucinogenic potential of serotonergic compounds is the head-twitch response (HTR) in rodents. This rapid, side-to-side head movement is a behavioral proxy for 5-HT2A receptor activation and its intensity often correlates with the psychedelic potency of a substance in humans. ugent.benih.gov
Studies evaluating the behavioral effects of the deuterated psilocybin analogue CYB003 have demonstrated that it induces the head-twitch response in mice. cybin.com Importantly, the magnitude of the HTR produced by CYB003 was not significantly different from that induced by psilocin, further confirming that the deuterated compound retains the in vivo 5-HT2A agonist activity of its non-deuterated counterpart. cybin.com In addition to the HTR, the effects of CYB003 on locomotor activity in mice were also found to be indistinguishable from those of psilocin. cybin.com These findings from preclinical behavioral phenotyping reinforce the in vitro data, indicating a similar pharmacodynamic profile between the deuterated and non-deuterated forms of the molecule.
Neuroplasticity and Synaptic Remodeling Studies with Deuterated Analogues
The ability of psychedelic compounds to induce lasting therapeutic effects is increasingly being linked to their capacity to promote neuroplasticity. streetwisereports.comdrugdiscoverytrends.com This involves the brain's ability to reorganize its structure, function, and connections in response to new experiences. Research suggests that psychedelics can facilitate this process, potentially by disrupting rigid patterns of thought and behavior associated with conditions like depression and anxiety. pcori.org
Structure-Activity Relationship (SAR) Studies of Deuterated Tryptamines
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For tryptamine (B22526) derivatives, SAR studies have explored how modifications to the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the terminal amine substituents impact receptor binding and functional activity. ugent.be
While extensive SAR data exists for non-deuterated tryptamines, specific and systematic SAR studies focusing on the effects of deuteration are less common in the public domain. The primary goal of deuteration in the context of psilocin analogues is not to fundamentally alter the pharmacophore responsible for receptor interaction, but rather to influence the molecule's metabolic stability. By replacing hydrogen with deuterium at sites susceptible to enzymatic degradation, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism.
In the case of deuterated psilocybin analogues like CYB003, the deuteration is intended to result in a faster onset of action, a shorter duration of effect, and less variability in plasma levels between individuals. wikipedia.orgpcori.orgcybin.com This is achieved without significantly changing the core structure responsible for binding to serotonin and other receptors. The available data on CYB003, showing a binding profile nearly identical to psilocin, supports the success of this strategy. cybin.com Therefore, the "structure-activity relationship" of deuteration in this context is more accurately a "structure-pharmacokinetic relationship," where the structural modification is designed to fine-tune the drug's behavior in the body rather than its interaction with the target receptor.
Forensic and Regulatory Implications of Psilocine D10 in Research
Development of Deuterated Standards for Quantitative Forensic Toxicology
The development of deuterated standards like Psilocine-d10 has been a pivotal advancement for quantitative forensic toxicology. cerilliant.comsigmaaldrich.com These stable-labeled internal standards are essential for the accurate quantification of psilocin in various biological samples, including urine, serum, and plasma, using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). cerilliant.comsigmaaldrich.com
This compound serves as an analytical reference standard, or certified reference material (CRM), intended for use as an internal standard for the quantification of psilocin. caymanchem.comglpbio.comcaymanchem.com The inclusion of a known quantity of the deuterated standard in a sample allows for the precise measurement of the non-deuterated analyte, in this case, psilocin. This is because the deuterated and non-deuterated compounds behave almost identically during extraction and chromatographic separation, but are distinguishable by their mass in the mass spectrometer. This method, known as isotope dilution, corrects for any loss of the analyte during sample preparation and analysis, thereby ensuring the accuracy and reliability of the quantitative results. cerilliant.comsigmaaldrich.com
In forensic casework, the ability to accurately quantify psilocin is crucial. Psilocin is the active metabolite of psilocybin, a hallucinogenic compound found in certain species of mushrooms. caymanchem.comglpbio.com The development of robust and sensitive analytical methods is necessary to detect and quantify these substances in instances of suspected drug use. sciex.com For example, a high-throughput urine screening method for psilocin and other substances was developed and validated according to the American National Standards Institute/Academy Standards Board (ANSI/ASB) Standard 036 for forensic toxicology. nih.gov This method utilizes liquid chromatography-tandem mass spectrometry and has been shown to be effective for evaluating large numbers of specimens. nih.gov
The stability of psilocin can be affected by factors such as light, and a significant portion of it is metabolized through conjugation with glucuronic acid. oup.com Therefore, proper hydrolysis of urine samples is essential for accurate reporting. oup.com The use of a deuterated internal standard like this compound helps to account for these variables and potential ion suppression in the analytical method, ensuring the reliability of the results. oup.com
Key Applications of this compound in Forensic Toxicology:
Urine drug testing cerilliant.comsigmaaldrich.com
Clinical toxicology cerilliant.com
Forensic analysis cerilliant.comsigmaaldrich.com
Isotope dilution methods cerilliant.comsigmaaldrich.com
Analytical Differentiation of Regulated Deuterated Substances from Illicit Non-Deuterated Compounds
A significant advantage of using deuterated compounds in a regulated context is the ability to analytically distinguish them from their non-deuterated, and often illicit, forms. google.com This differentiation is particularly important for substances like psilocybin and its metabolite psilocin, which are classified as Schedule I controlled substances in the United States. caymanchem.comglpbio.com
The key to this differentiation lies in the mass difference between the deuterated and non-deuterated molecules. Deuterium (B1214612), a stable isotope of hydrogen, contains one proton and one neutron, making it heavier than the more common protium (B1232500) isotope (one proton, no neutron). This mass difference is readily detectable by mass spectrometry (MS). nih.gov
When a sample is analyzed using GC-MS or LC-MS, the instrument separates ions based on their mass-to-charge ratio. This compound will have a higher mass than native psilocin, resulting in a distinct signal in the mass spectrum. This allows forensic analysts to unequivocally identify the presence of the deuterated compound, which may be part of a legitimate research study or a novel therapeutic, and distinguish it from the illicit use of non-deuterated psilocin. google.com
This analytical distinction is a crucial aspect of the development of deuterated derivatives of psilocybin for potential therapeutic applications. google.com Companies developing these novel compounds emphasize that the deuteration provides a built-in marker to differentiate their regulated drug product from illegally sourced substances. google.com Pre-clinical studies have shown that these proprietary deuterated molecules can have similar pharmacodynamic properties and safety profiles to their non-deuterated parent molecules. psychedelicalpha.combioworld.com For instance, a deuterated psilocybin analogue, CYB003, is currently under investigation for the treatment of Major Depressive Disorder (MDD). psychedelichealth.co.uk
The ability to distinguish between regulated and illicit substances is a critical component of drug control and enforcement. The use of deuterated standards and drug candidates provides a powerful tool for law enforcement and regulatory agencies to monitor the use of these substances and ensure that approved therapeutic applications are not conflated with illegal drug use. google.com
Interactive Table: Properties of Psilocine and this compound
| Property | Psilocin | This compound |
|---|---|---|
| Chemical Formula | C12H16N2O | C12H6D10N2O |
| Molecular Weight | 204.27 g/mol | 214.3 g/mol |
| CAS Number | 520-53-6 | 1435934-64-7 |
| Primary Use in this Context | Analyte of interest in forensic testing | Internal standard for quantification |
| Regulatory Status (US) | Schedule I | Schedule I |
Standardization of Reference Materials in Scientific Research
The use of standardized reference materials is a cornerstone of high-quality, reproducible scientific research. osf.ionih.gov In the burgeoning field of psychedelic science, the need for such standards is particularly acute to ensure the validity and comparability of research findings across different studies and laboratories. osf.io this compound, as a Certified Reference Material (CRM), plays a vital role in this standardization process. glpbio.comcaymanchem.com
CRMs like this compound are produced and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034. caymanchem.com This ensures that the material has been characterized through metrologically valid procedures and that its certified property values and associated uncertainties are well-defined. caymanchem.com The use of such well-characterized reference materials is essential for:
Calibrating analytical instruments: Ensuring that instruments are providing accurate and consistent readings.
Validating analytical methods: Confirming that a new method is accurate, precise, and fit for its intended purpose. nih.gov
Ensuring the quality and comparability of data: Allowing researchers to confidently compare their results with those from other studies. osf.io
The availability of high-quality reference materials for psychedelic compounds, including their deuterated analogues, is crucial for advancing research in this area. bioscience.co.ukcaymanchem.com Companies that specialize in the synthesis and characterization of these compounds provide an essential service to the research community by supplying authentic analytical standards. bioscience.co.ukcaymanchem.com These standards are used in a wide range of research applications, from preclinical studies exploring the mechanisms of action of these compounds to clinical trials investigating their therapeutic potential. bioscience.co.ukcaymanchem.com
The development of standardized research protocols and the use of certified reference materials are key components of a more rigorous and transparent approach to psychedelic science. osf.ionih.gov By adhering to these standards, researchers can increase the robustness of their findings and build a more solid evidence base for the potential therapeutic applications of these compounds. osf.io
Q & A
Q. What strategies mitigate bias in systematic reviews of this compound’s efficacy in psychiatric disorders?
- Methodological Answer : Follow PRISMA guidelines with dual-independent screening and risk-of-bias assessment (RoB 2.0 tool). Use GRADE criteria to evaluate evidence quality. Conduct sensitivity analyses to exclude studies with high attrition rates or unblinded designs .
Methodological Frameworks
- PICOT Framework : For clinical studies, structure questions around P opulation (e.g., MDD patients), I ntervention (this compound dose), C omparison (placebo/active control), O utcome (HAM-D score reduction), and T ime (8-week endpoint) .
- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant to gaps in psychedelic research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
